N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the cyclization of thiosemicarbazides with carboxylic acid derivatives. One common method includes the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale cyclocondensation reactions. These reactions can be optimized for higher yields and purity by controlling parameters such as temperature, solvent choice, and reaction time. Polyphosphoric acid is sometimes used as a catalyst to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticonvulsant, anticancer, and antimicrobial agent.
Agrochemicals: The compound is studied for its insecticidal and herbicidal properties.
Material Science: Thiadiazole derivatives are used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-BENZAMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PROPYL PENTANE AMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-((5-(P-TOLYLAMINO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific sulfonylpropanamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal and agricultural chemistry .
Properties
Molecular Formula |
C14H17N3O3S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-2-13-16-17-14(21-13)15-12(18)8-9-22(19,20)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17,18) |
InChI Key |
BEUKGBKHLKJEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.